2-(4-Morpholinyl)-4H-1-benzopyran-4-one
Description
Significance of the Benzopyran-4-one Scaffold in Chemical Research
The benzopyran-4-one, or chromone (B188151), framework is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation stems from the ability of this core structure to serve as a versatile template for developing compounds with a wide array of pharmacological properties. nih.govijbpas.com The benzopyran-4-one skeleton is a key structural component in many naturally occurring compounds, such as flavonoids and coumarins, as well as synthetic molecules. ijbpas.com
Researchers have extensively modified the chromone scaffold at various positions to create libraries of derivatives. These efforts have led to the discovery of compounds with potential applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govijbpas.com The structural rigidity and specific geometry of the benzopyran-4-one ring system, combined with its capacity for diverse substitutions, allow for fine-tuning of its interactions with various biological targets, including enzymes and receptors. nih.govresearchgate.net Its significance is underscored by its presence in numerous studies exploring treatments for conditions ranging from cancer to neurodegenerative diseases. nih.govresearchgate.net
Historical Development of Research on 2-(4-Morpholinyl)-4H-1-benzopyran-4-one and its Analogues
The historical development of this compound, widely known as LY294002, is rooted in the exploration of natural product chemistry. Research into quercetin (B1663063), a naturally occurring bioflavonoid and a broad-spectrum protein kinase inhibitor, revealed its ability to inhibit the enzyme phosphatidylinositol 3-kinase (PI3K). stemcell.comnih.gov This discovery prompted the investigation of quercetin analogues to find more potent and selective inhibitors. stemcell.com
In 1994, researchers at Lilly Research Laboratories reported the synthesis and activity of LY294002. stemcell.comnih.gov This synthetic chromone was designed based on the structure of quercetin and emerged as a highly specific and potent inhibitor of PI3K. stemcell.comstemcell.com The key structural modification was the replacement of the complex flavonoid structure with a simpler benzopyran-4-one core featuring a morpholine (B109124) group at the 2-position. This morpholino group proved crucial for its inhibitory activity, forming a critical hydrogen bond with the hinge region of the PI3K enzyme's ATP-binding site. nih.gov
Following its discovery, LY294002 quickly became a standard chemical probe for studying the PI3K signaling pathway, which is centrally involved in cell growth, proliferation, and survival. stemcell.comresearchgate.net Research on analogues of LY294002 has demonstrated a very selective structure-activity relationship, where even slight changes to the molecule can lead to a significant decrease in its inhibitory activity against PI3K. stemcell.com This has made the core structure a valuable starting point for developing more refined inhibitors with different selectivity profiles. nih.gov
Current Academic Research Landscape and Future Perspectives for the Chemical Compound
The current research landscape for this compound (LY294002) continues to be active, though its role has evolved. While it remains a widely used tool to probe the PI3K/AKT pathway in cellular studies, its limitations, such as off-target effects on other proteins like casein kinase 2 (CK2) and mTOR, are now well-recognized. researchgate.netnih.gov This has led to the development of more selective PI3K inhibitors, with some researchers recommending the use of newer compounds like PI-103 in tandem with or as a replacement for LY294002 to ensure more precise experimental outcomes. nih.gov
Despite the advent of newer inhibitors, LY294002 is still frequently employed in foundational research across various fields, including cancer biology, neuroscience, and stem cell research. stemcell.comresearchgate.net It is often used as a benchmark against which new inhibitors are compared.
Future perspectives for the compound itself are primarily as a chemical scaffold. The aryl morpholine feature present in LY294002 is considered a privileged chemical scaffold in the design of new PI3K inhibitors. nih.gov Ongoing research focuses on creating derivatives and analogues of LY294002 to overcome its drawbacks, improve selectivity for specific PI3K isoforms, and explore potential interactions with other biological targets. nih.gov Chemical proteomic strategies, using immobilized analogues of LY294002, are being used to identify its direct protein targets within cells, which could unveil new biological functions and research applications for this class of compounds. nih.gov
Research Data Overview
The following tables summarize key data related to this compound (LY294002) and its primary biological target.
Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(morpholin-4-yl)-8-phenylchromen-4-one | pubcompare.ai |
| Synonym | LY294002 | stemcell.com |
| CAS Number | 154447-36-6 | stemcell.com |
| Chemical Formula | C₁₉H₁₇NO₃ | stemcell.com |
| Molecular Weight | 307.3 g/mol | stemcell.com |
Table 2: In Vitro Inhibitory Activity of LY294002 This table is interactive. You can sort and filter the data.
| Target Enzyme | IC₅₀ Value | Notes | Source |
|---|---|---|---|
| Phosphatidylinositol 3-kinase (PI3K) | 1.40 µM | Specific inhibitor. Does not significantly inhibit PI4K or other tested protein kinases at similar concentrations. | stemcell.com |
| Casein Kinase 2 (CK2) | Active | Identified as a significant off-target. | researchgate.netnih.gov |
Structure
3D Structure
Properties
CAS No. |
130735-56-7 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C13H13NO3/c15-11-9-13(14-5-7-16-8-6-14)17-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |
InChI Key |
QNFWERYZJLBANZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC=C3O2 |
Other CAS No. |
130735-56-7 |
Synonyms |
2-(4-morpholinyl)-4H-1-benzopyran-4-one U 67154 U-67154 U67154 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Morpholinyl 4h 1 Benzopyran 4 One and Its Analogues
Retrosynthetic Analysis of the 2-(4-Morpholinyl)-4H-1-benzopyran-4-one Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comewadirect.comyoutube.com For this compound, the primary disconnection targets the C-N bond of the morpholine (B109124) ring. This leads to two key synthons: a 2-halochromone (or a related electrophile at the 2-position) and morpholine.
Classical and Modern Approaches to Benzopyran-4-one Core Synthesis
The benzopyran-4-one, or chromone (B188151), core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govorganic-chemistry.org
Classical Methods:
Baker-Venkataraman Rearrangement: This method involves the intramolecular rearrangement of an o-acyloxyacetophenone in the presence of a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring. ijrpc.com
Claisen Condensation: The condensation of an o-hydroxyacetophenone with an ester, followed by cyclization, is another well-established route. ijrpc.com
Vilsmeier-Haack Reaction: This reaction on o-hydroxyacetophenones can yield 3-formylchromones, which are versatile intermediates for further functionalization. nih.govnih.gov
Modern Methods:
Palladium-Catalyzed Carbonylative Cyclization: This approach utilizes o-iodophenols and terminal alkynes under a carbon monoxide atmosphere, offering high efficiency and selectivity. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for chromone synthesis. ijrpc.com
Ionic Liquid-Mediated Synthesis: Phosphonium salt ionic liquids have been shown to enhance the efficiency of cyclocarbonylation reactions for chromone formation. organic-chemistry.org
Strategies for Introducing the 4-Morpholinyl Moiety at Position 2
The introduction of the morpholine group at the C2 position is a key step in the synthesis of the target compound.
Direct Functionalization Methods
Direct functionalization involves the reaction of a pre-formed chromone scaffold with a morpholine-containing reagent. A common strategy is the nucleophilic aromatic substitution (SNA_r_) of a leaving group at the 2-position of the chromone ring. For instance, a 2-chlorochromone or 2-bromochromone can react with morpholine, often in the presence of a base, to yield the desired 2-morpholinylchromone.
Coupling Reactions Involving Morpholine Precursors
Alternatively, the morpholine moiety can be introduced via coupling reactions. For example, a 2-aminochromone can be synthesized and then further elaborated. acs.orgacs.orgrsc.org While not a direct coupling with morpholine itself, this pathway highlights the versatility of the 2-amino group as a handle for introducing various substituents. Another approach could involve the reaction of a suitably activated chromone precursor with a morpholine-derived organometallic reagent, although this is less commonly reported. The synthesis of morpholine-containing compounds is a broad field with many established strategies. nih.gov
Stereoselective Synthesis of Chiral Analogues (if applicable to known derivatives)
While this compound itself is achiral, the synthesis of chiral analogues, where stereocenters are present on the benzopyranone core or the morpholine ring, requires stereoselective methods. youtube.com For instance, if a substituent on the pyranone ring creates a chiral center, asymmetric synthesis strategies would be necessary. organic-chemistry.orgnih.govduke.edu This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For example, the synthesis of chiral chroman-4-ones has been achieved through methods like base-mediated aldol (B89426) condensations using microwave irradiation. acs.org
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govresearchgate.net In the context of synthesizing this compound and its analogues, several green approaches can be and have been implemented:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. organic-chemistry.org
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, with a focus on non-toxic and recyclable catalysts. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. ijrpc.comnih.gov
The application of these principles not only minimizes the environmental impact but can also lead to more efficient and cost-effective synthetic processes. nih.govresearchgate.net
Table of Synthetic Methods for Benzopyran-4-one Core
| Method | Description | Key Reagents | Reference |
| Baker-Venkataraman Rearrangement | Intramolecular rearrangement followed by acid-catalyzed cyclization. | o-acyloxyacetophenone, base, acid | ijrpc.com |
| Claisen Condensation | Condensation of an o-hydroxyacetophenone with an ester, then cyclization. | o-hydroxyacetophenone, ester, base | ijrpc.com |
| Vilsmeier-Haack Reaction | Formylation of o-hydroxyacetophenones to yield 3-formylchromones. | o-hydroxyacetophenone, POCl3, DMF | nih.govnih.gov |
| Palladium-Catalyzed Carbonylative Cyclization | Cyclization of o-iodophenols and terminal alkynes. | o-iodophenol, terminal alkyne, CO, Pd catalyst | organic-chemistry.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Various chromone precursors | ijrpc.com |
Synthesis of Radiolabeled or Deuterated Analogues for Mechanistic Investigations
The use of isotopically labeled compounds is a powerful tool in drug discovery and development, providing critical insights into a drug's mechanism of action, metabolic fate, and pharmacokinetic profile. nih.govmdpi.com For this compound, also known as LY294002, the synthesis of radiolabeled and deuterated analogues is crucial for in-depth mechanistic investigations of its role as a phosphoinositide 3-kinase (PI3K) inhibitor. nih.govwikipedia.orgselleckchem.comnih.govnih.govnih.govmedchemexpress.comctdbase.org
Radiolabeled analogues, typically incorporating isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), allow for sensitive tracking of the molecule in biological systems. mdpi.com These tracers are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding the compound's behavior in vivo. Furthermore, positron emission tomography (PET) imaging, often employing isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), can visualize the distribution of the inhibitor to target tissues and tumors in real-time. escholarship.org
Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), are primarily used to study metabolic pathways and the kinetic isotope effect. escholarship.org By strategically placing deuterium atoms on the molecule, researchers can investigate which positions are susceptible to metabolic modification, thereby identifying potential sites of metabolism and informing the design of next-generation analogues with improved metabolic stability.
The synthesis of these labeled analogues of this compound can be approached by modifying existing synthetic routes. researchgate.netnih.gov One common strategy involves the introduction of the isotopic label in the final steps of the synthesis to maximize the incorporation of the expensive labeled reagent. For instance, a common precursor to LY294002 is 2-morpholino-8-bromo-4H-chromen-4-one. nih.gov This intermediate provides a strategic handle for introducing a radiolabeled or deuterated phenyl group at the 8-position via a Suzuki or Stille coupling reaction with an appropriately labeled phenylboronic acid or stannane.
Alternatively, the morpholine moiety can be introduced using a labeled version of morpholine. For example, [¹⁴C]-morpholine or deuterated morpholine could be reacted with a suitable chromone precursor to yield the final labeled compound. The synthesis of an immobilized analogue of LY294002, known as PI828, starting from an 8-bromochromenone derivative, demonstrates the feasibility of modifying the core structure at this position. nih.gov
Another approach involves the synthesis of the benzopyran-4-one core itself using labeled starting materials. For example, the Vilsmeier-Haack reaction, which can be used to construct the chromone ring system, could employ labeled reagents to incorporate an isotope into the backbone of the molecule. researchgate.net
A hypothetical scheme for the synthesis of a ¹⁴C-labeled analogue could involve the use of [¹⁴C]-labeled morpholine in the final step of the synthesis. Similarly, for a deuterated analogue, deuterated morpholine could be used. For PET imaging agents, a precursor suitable for fluorination would need to be synthesized, potentially by introducing a leaving group on the phenyl ring that can be displaced by [¹⁸F]-fluoride.
The following interactive data table summarizes potential radiolabeled and deuterated analogues of this compound and their primary applications in mechanistic studies.
| Compound Name | Isotopic Label | Position of Label (Hypothetical) | Primary Application |
| [¹⁴C]-2-(4-Morpholinyl)-4H-1-benzopyran-4-one | Carbon-14 | Morpholine ring | In vitro and in vivo ADME studies, quantitative tissue distribution |
| [³H]-2-(4-Morpholinyl)-4H-1-benzopyran-4-one | Tritium | Phenyl ring | Receptor binding assays, autoradiography |
| [¹⁸F]-2-(4-Morpholinyl)-8-(4-fluorophenyl)-4H-1-benzopyran-4-one | Fluorine-18 | Phenyl ring at the 8-position | In vivo PET imaging of PI3K expression and target engagement |
| 2-(4-Morpholinyl-d₈)-4H-1-benzopyran-4-one | Deuterium | Morpholine ring | Metabolic stability studies, investigation of kinetic isotope effects |
| 2-(4-Morpholinyl)-8-(phenyl-d₅)-4H-1-benzopyran-4-one | Deuterium | Phenyl ring | Investigation of aromatic metabolism |
These isotopically labeled analogues are indispensable for elucidating the complex pharmacology of this compound and for guiding the development of more selective and effective PI3K inhibitors. nih.gov
Chemical Reactivity and Derivatization Strategies of 2 4 Morpholinyl 4h 1 Benzopyran 4 One
Electrophilic Substitution Reactions on the Benzopyran-4-one Ring System
The benzene (B151609) ring of the 2-(4-morpholinyl)-4H-1-benzopyran-4-one scaffold is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present: the ether oxygen at position 1, the carbonyl group at position 4, and the morpholinyl group at position 2.
The morpholino group, attached to the C2 position of the pyran ring, acts as a powerful electron-donating group due to the lone pair on the nitrogen atom. This effect is transmitted through the pyran ring to the fused benzene ring, significantly activating it towards electrophilic attack. This activation is most pronounced at the positions ortho and para to the electron-donating ether linkage (C7 and C5, respectively) and the position ortho to the morpholino group's point of attachment (C3, though this is on the pyran ring). Conversely, the carbonyl group at C4 is electron-withdrawing and deactivating.
Considering the combined electronic effects, the benzene ring is activated for electrophilic substitution, primarily at the C6 and C8 positions, which are ortho and para to the activating ether oxygen, but are not deactivated as strongly as other positions by the carbonyl group. Standard electrophilic substitution reactions are expected to proceed at these positions. organicmystery.combyjus.com
Key Electrophilic Substitution Reactions:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is expected to yield mono- or di-halogenated products. organicmystery.comlibretexts.org The substitution would likely occur at the C6 and/or C8 positions. For instance, bromination of a related chroman-4-one scaffold has been shown to occur on the benzene ring. acs.org
Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a potent electrophile. libretexts.orgmasterorganicchemistry.com This reaction is expected to introduce a nitro group onto the C6 or C8 position of the benzopyran-4-one ring.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing SO₃) can introduce a sulfonic acid (-SO₃H) group, again predicted to favor the C6 and C8 positions. masterorganicchemistry.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), can introduce alkyl or acyl groups onto the activated benzene ring. organicmystery.commasterorganicchemistry.com
Table 1: Predicted Electrophilic Substitution Reactions and Conditions
| Reaction Type | Reagents | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | 6-Bromo- and/or 8-bromo-2-(4-morpholinyl)-4H-1-benzopyran-4-one |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 6-Nitro- and/or 8-nitro-2-(4-morpholinyl)-4H-1-benzopyran-4-one |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-(4-Morpholinyl)-4-oxo-4H-1-benzopyran-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and/or 8-acyl-2-(4-morpholinyl)-4H-1-benzopyran-4-one |
Nucleophilic Substitution Reactions on the Benzopyran-4-one Ring System
Nucleophilic aromatic substitution on the benzopyran-4-one ring is generally challenging due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
In the absence of a pre-installed leaving group, direct nucleophilic substitution on the benzene portion of the molecule is not a feasible strategy. However, if the molecule is first halogenated (as described in section 3.1), the resulting halo-derivative could potentially undergo nucleophilic substitution, particularly if further activated.
A more common site for nucleophilic attack is the C2 position. Although the morpholino group is a poor leaving group, in some chromone (B188151) systems, groups at the C2 position can be displaced by potent nucleophiles under forcing conditions, often involving an addition-elimination mechanism.
Modifications and Functionalizations of the Morpholine (B109124) Ring
The morpholine ring itself is a key site for derivatization. nih.gov The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.
N-Alkylation/N-Acylation: As a tertiary amine, the morpholine nitrogen is not available for standard acylation or alkylation. However, it can undergo quaternization by reacting with strong alkylating agents like alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. This modification would introduce a permanent positive charge and alter the molecule's solubility and biological properties.
Ring Opening: While the morpholine ring is generally stable, it can be cleaved under harsh reductive conditions or by certain ring-opening reagents. rsc.org For instance, treatment with strong acid and heat could potentially lead to the opening of the ether linkage within the morpholine ring.
Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Table 2: Potential Reactions of the Morpholine Moiety
| Reaction Type | Reagents | Expected Product |
| Quaternization | Methyl Iodide (CH₃I) | 4-(4-Oxo-4H-1-benzopyran-2-yl)-4-methylmorpholin-4-ium iodide |
| Oxidation | m-CPBA or H₂O₂ | 2-(4-Morpholinyl N-oxide)-4H-1-benzopyran-4-one |
Reactions Involving the Carbonyl Group at Position 4
The carbonyl group at the C4 position is a classic ketone and exhibits characteristic reactivity, primarily undergoing nucleophilic addition. masterorganicchemistry.comlibretexts.org
Reduction: The carbonyl group can be reduced to a secondary alcohol. This is commonly achieved using hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that will selectively reduce the ketone to an alcohol, yielding 2-(4-morpholinyl)-2,3-dihydro-4H-1-benzopyran-4-ol.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that would also yield the alcohol. Care must be taken as it can sometimes reduce other functional groups. tib.eu
Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) will attack the electrophilic carbonyl carbon to form a tertiary alcohol after acidic workup. masterorganicchemistry.com This provides a straightforward method for introducing a new carbon-substituent at the C4 position.
Condensation Reactions: The carbonyl group can react with primary amines and their derivatives to form imines or related products. For example, reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, and reaction with hydrazine (B178648) (NH₂NH₂) would yield a hydrazone. These reactions often require acidic catalysis.
Wittig Reaction: The carbonyl can be converted to an alkene using a phosphorus ylide (a Wittig reagent), replacing the C=O double bond with a C=C double bond.
Table 3: Representative Reactions of the C4-Carbonyl Group
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH₄, Methanol | Secondary Alcohol |
| Grignard Reaction | 1. CH₃MgBr; 2. H₃O⁺ | Tertiary Alcohol |
| Oxime Formation | NH₂OH·HCl, Base | Oxime |
| Wittig Reaction | Ph₃P=CH₂, THF | Exocyclic Alkene |
Heterocyclic Annulation Reactions Utilizing the Compound as a Building Block
The this compound structure can serve as a building block for the synthesis of more complex, fused heterocyclic systems. sigmaaldrich.comnih.gov Annulation reactions often utilize the reactivity of the C3-proton and the C4-carbonyl group. The C3-proton is acidic due to the adjacent electron-withdrawing carbonyl group and the enamine-like system.
One potential strategy involves a condensation reaction with a bifunctional reagent. For example, reacting the chromone with hydrazine or a substituted hydrazine could lead to the formation of a pyrazole (B372694) ring fused to the chromone system. The reaction would likely initiate with the attack of hydrazine at the C4 carbonyl, followed by cyclization involving the C3 position.
Similarly, reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of a suitable catalyst could be used to construct a new six-membered ring, leading to polycyclic structures.
Palladium-Catalyzed Coupling Reactions of Halogenated Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these methods, a halogenated derivative of this compound is first required, which can be synthesized via electrophilic halogenation as described in section 3.1 (e.g., 6-bromo-2-(4-morpholinyl)-4H-1-benzopyran-4-one).
Suzuki-Miyaura Coupling: The reaction of the aryl bromide derivative with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would form a new C-C bond, attaching a new aryl or vinyl group at the 6-position.
Heck Coupling: The halogenated chromone can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in an alkenyl-substituted chromone. youtube.com
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine), yielding an alkynyl-substituted chromone. youtube.com
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a strong base. nih.govyoutube.com This would allow for the introduction of a new amino substituent onto the benzene ring.
Table 4: Palladium-Catalyzed Coupling Reactions of 6-Bromo-2-(morpholino)chromone
| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-2-(morpholino)chromone |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Alkenyl-2-(morpholino)chromone |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-2-(morpholino)chromone |
| Buchwald-Hartwig | Amine (e.g., Piperidine) | Pd₂(dba)₃, XPhos, NaOtBu | 6-Amino-2-(morpholino)chromone |
Molecular and Cellular Mechanisms of Action of 2 4 Morpholinyl 4h 1 Benzopyran 4 One and Analogues Preclinical Focus
Identification and Characterization of Specific Molecular Targets
Phosphatidylinositol 3-Kinase (PI3K) Inhibition and Specificity Profiling (e.g., LY294002)
A prominent analogue, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, commonly known as LY294002, is a well-characterized and potent inhibitor of phosphatidylinositol 3-kinases (PI3Ks). wikipedia.org It acts as a reversible inhibitor, targeting the ATP-binding site of the enzyme. sigmaaldrich.com LY294002 demonstrates specificity for PI3K, as it does not significantly inhibit other kinases such as protein kinase C, MAP kinase, or c-Src at concentrations where it effectively blocks PI3K. sigmaaldrich.com The IC50 value for LY294002 against PI3K has been reported to be 1.4 µM. wikipedia.orgnih.gov While potent, it is considered a non-selective research tool as it can inhibit multiple PI3K isoforms (PI3Kα, PI3Kδ, PI3Kβ) and other unrelated proteins. wikipedia.orgselleckchem.com
Studies have shown that slight structural modifications to LY294002 can lead to a significant decrease in its inhibitory activity, highlighting a very selective structure-activity relationship. nih.gov The inhibitory effect of LY294002 on PI3K has been demonstrated in various cell types, including human neutrophils and cultured rabbit aortic smooth muscle cells. nih.gov
| Compound | Target | IC50 | Inhibition Type |
| LY294002 | PI3K | 1.4 µM wikipedia.orgnih.gov | Reversible wikipedia.orgsigmaaldrich.com |
| LY294002 | PI3Kα | 0.5 µM selleckchem.com | - |
| LY294002 | PI3Kβ | 0.97 µM selleckchem.com | - |
| LY294002 | PI3Kδ | 0.57 µM selleckchem.com | - |
DNA-Dependent Protein Kinase (DNA-PK) Inhibition (e.g., NU7441)
The chromone (B188151) scaffold of 2-(4-morpholinyl)-4H-1-benzopyran-4-one has served as a template for the development of inhibitors targeting other kinases, notably the DNA-dependent protein kinase (DNA-PK). An important analogue, 8-(4-dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, also known as NU7441, is a potent and selective inhibitor of DNA-PK with an IC50 of 14 nM. selleckchem.com
NU7441 exhibits high selectivity for DNA-PK over other related kinases such as mTOR, PI3K, ATM, and ATR. Although it can inhibit PI3K, it does so at a much higher concentration, with a reported IC50 of 5 µM in cell-free assays. selleckchem.com The development of NU7441 was informed by the structure of LY294002, demonstrating how modifications to the core chromone structure can shift target specificity. jpp.krakow.pl Preclinical studies have shown that NU7441 can potentiate the effects of DNA-damaging agents like doxorubicin and etoposide. jpp.krakow.pl
| Compound | Primary Target | IC50 | Other Targets | IC50 for Other Targets |
| NU7441 | DNA-PK | 14 nM selleckchem.com | PI3K | 5 µM selleckchem.com |
| mTOR | 1.7 µM selleckchem.com |
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B selectivity)
Research into chromone derivatives has also revealed inhibitory activity against monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters. jst.go.jp Specifically, certain 3-(N-cyclicamino)chromone derivatives have shown significant and selective inhibition of MAO-B. jst.go.jp For instance, 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one demonstrated potent and selective MAO-B inhibition with an IC50 of 15 nM and a selectivity index of over 6700 compared to MAO-A. jst.go.jp The mode of inhibition for this compound was found to be competitive and reversible. jst.go.jp
In contrast, 2-(N-cyclicamino)chromone derivatives, which are more structurally similar to the parent compound, did not show remarkable inhibition of either MAO-A or MAO-B. jst.go.jp This suggests that the position of the morpholinyl or other cyclic amino group on the chromone ring is critical for MAO inhibitory activity. While direct MAO inhibition by this compound itself is not extensively documented, studies on related compounds indicate the potential for this chemical scaffold to be adapted for MAO-B inhibition. jst.go.jp
It is important to note that the PI3K inhibitor LY294002 has been shown to indirectly affect MAO-A expression through the Akt/FoxO1 signaling pathway, but this is a downstream effect of PI3K inhibition rather than direct inhibition of the MAO enzyme. nih.gov
Other Identified Kinase Inhibitory Activities (e.g., Casein Kinase 2)
Beyond PI3K and DNA-PK, LY294002 has been identified as an inhibitor of other protein kinases, most notably Casein Kinase 2 (CK2). selleckchem.com CK2 is a serine/threonine protein kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. nih.govmdpi.com LY294002 has been shown to inhibit CK2 with an IC50 of 98 nM. selleckchem.com This off-target activity is important to consider when interpreting experimental results using LY294002 as a specific PI3K inhibitor. nih.gov The inhibition of CK2 by LY294002 has been implicated in some of its observed cellular effects, such as the enhancement of spontaneous neurotransmitter release at the neuromuscular junction, an effect not replicated by the more specific PI3K inhibitor wortmannin (B1684655). nih.gov
Elucidation of Downstream Signaling Pathway Modulations
PI3K/Akt Pathway Modulation
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular functions, including cell survival, growth, proliferation, and metabolism. nih.govresearchgate.net The inhibition of PI3K by this compound analogues like LY294002 directly impacts this pathway. uni.lu By blocking PI3K activity, LY294002 prevents the phosphorylation and subsequent activation of Akt (also known as protein kinase B or PKB). nih.gov
Preclinical studies in various cancer cell lines have demonstrated that treatment with LY294002 leads to a decrease in the levels of phosphorylated Akt (p-Akt). nih.gov This inactivation of Akt can, in turn, lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis. nih.gov For example, in human colon cancer cells, LY294002 treatment resulted in decreased expression of phosphorylated Akt (Ser473), which correlated with growth inhibition and apoptosis. nih.gov The modulation of the PI3K/Akt pathway is a central mechanism through which LY294002 and related compounds exert their cellular effects. nih.gov
mTOR Pathway Regulation
This compound, a well-characterized inhibitor of phosphatidylinositol 3-kinase (PI3K), also demonstrates regulatory effects on the mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.net The mTOR protein, a serine/threonine kinase, is a crucial regulator of cell growth, proliferation, and survival. researchgate.netnih.gov It functions as a core component of two distinct protein complexes, mTORC1 and mTORC2, which are situated downstream of the PI3K/Akt signaling cascade. nih.govnih.gov
The inhibitory action of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (a related compound often used in these studies, LY294002) on PI3K prevents the activation of Akt, which in turn leads to the downregulation of mTORC1 activity. nih.gov This disruption of the PI3K/Akt/mTOR axis affects the phosphorylation of downstream mTOR substrates, such as p70 S6 kinase (S6K) and the translational repressor 4E-BP1. researchgate.netnih.gov Inhibition of mTOR by LY294002 has been shown to block the kinase activity of mTOR. researchgate.net A structural analog, 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one (LY303511), was found to inhibit the mTOR-dependent phosphorylation of S6K in human lung epithelial adenocarcinoma (A549) cells. researchgate.net
While effective in blocking mTOR signaling, it is important to note that this compound and its analogue LY294002 are not exclusively selective for mTOR, as they also potently inhibit PI3K. researchgate.netnih.gov This dual inhibition distinguishes them from mTOR-specific inhibitors like rapamycin. researchgate.net
DNA Damage Response Pathway Interventions
The compound this compound and its derivatives have been investigated for their role in interfering with DNA damage response (DDR) pathways. A key enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), which belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family that also includes ATM, ATR, and mTOR. nih.govnih.gov
Studies on derivatives of this compound have revealed potent inhibitory activity against DNA-PK. nih.gov For instance, a constrained structure-activity relationship was identified where only a 2-morpholino group on the benzopyranone pharmacophore was tolerated for potent DNA-PK inhibition. nih.gov One such derivative, NU7163 (2-(2-methylmorpholin-4-yl)benzo[h]chromen-4-one), demonstrated ATP-competitive inhibition of DNA-PK with a Ki value of 24 nM and exhibited high selectivity for DNA-PK over related kinases like ATM, ATR, mTOR, and PI 3-K (p110α). nih.gov This inhibition of DNA-PK can sensitize tumor cells to the cytotoxic effects of DNA-damaging agents like ionizing radiation. nih.gov The parent compound, LY294002, is also known to affect DNA-PK. nih.gov
Interference with the DDR is a critical mechanism for enhancing the efficacy of certain cancer therapies. By inhibiting key repair enzymes like DNA-PK, these compounds can prevent the repair of DNA damage, leading to the accumulation of lethal lesions in cancer cells.
Effects on Key Cellular Processes in In Vitro Models
Cell Proliferation and Viability in Various Cell Lines
This compound and its analogues have demonstrated significant effects on cell proliferation and viability across a range of cancer cell lines in preclinical studies. These assays are fundamental in drug discovery to determine the cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) potential of a compound. sciltp.comdanaher.com
A structural analog, LY303511, was shown to block proliferation in both human lung epithelial adenocarcinoma (A549) cells and primary pulmonary artery smooth muscle cells. researchgate.net The anti-proliferative effects are often assessed using methods that measure metabolic activity, such as the MTT or MTS assays, which correlate the reduction of a tetrazolium salt to formazan with the number of viable, metabolically active cells. broadpharm.comsigmaaldrich.com
The table below summarizes the observed effects of this compound analogues on the proliferation of different cell lines as reported in preclinical research.
| Compound Analogue | Cell Line | Effect |
| LY303511 | A549 (Human lung adenocarcinoma) | Blocked proliferation researchgate.net |
| LY303511 | Primary pulmonary artery smooth muscle cells | Blocked proliferation researchgate.net |
| NU7163 | HeLa (Human cervical cancer) | Sensitized cells to ionizing radiation, indicating an impact on cell survival nih.gov |
Induction of Apoptosis and Cell Cycle Arrest Analysis
The anti-proliferative effects of this compound and its derivatives are often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing. frontiersin.org
Preclinical studies have shown that analogues of the parent compound can influence cell cycle progression. For example, LY303511, in contrast to rapamycin which causes a G1 arrest, was found to reduce G2/M progression in A549 cells. researchgate.net This was associated with a reduction in G2/M-specific cyclins. researchgate.net However, in the same study, LY303511 blocked proliferation without inducing apoptosis in A549 cells. researchgate.net
In contrast, other studies on different benzimidazole derivatives have demonstrated the ability to effectively suppress cell cycle progression and induce apoptosis in various cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com The induction of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. mdpi.com
The following table details the specific effects on the cell cycle observed with an analogue of this compound.
| Compound Analogue | Cell Line | Cell Cycle Effect | Apoptosis Induction |
| LY303511 | A549 (Human lung adenocarcinoma) | Reduced G2/M progression researchgate.net | Not observed researchgate.net |
Effects on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The compound this compound and its related structures have been shown to interfere with these critical cellular processes.
As an inhibitor of the PI3K/Akt pathway, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) has been used in preclinical models to demonstrate the importance of this pathway in cell motility. Inhibition of PI3K/Akt in human lung adenocarcinoma A549 cells led to reduced cell invasion and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix. drugbank.com Similarly, in other lung cancer cell lines, submicromolar concentrations of the Src inhibitor AZD0530, which also impacts the PI3K/Akt pathway, resulted in a significant inhibition of cell migration and Matrigel invasion. nih.gov The PI3K pathway has also been implicated in regulating cell-cell adhesion versus cell migration, where the inhibitor LY294002 was used to study these effects. rupress.org Furthermore, pharmacological inactivation of AKT2, a downstream effector of PI3K, was shown to significantly decrease the migration and invasion of human mesenchymal stem cells. nih.gov
Modulation of Autophagy (e.g., as an autophagy inhibitor)
Autophagy is a cellular degradation and recycling process that can either promote cell survival or cell death, and its inhibition is being explored as a cancer therapy strategy. nih.govresearcher.life this compound, specifically the analogue LY294002, is recognized as an inhibitor of autophagy. nih.gov
Its mechanism of autophagy inhibition stems from its primary action as a PI3K inhibitor. nih.gov Class I PI3Ks are involved in signaling pathways that negatively regulate autophagy, while the class III PI3K, Vps34, is essential for the initiation of autophagy. LY294002 has been reported to have inhibitory effects on class I PI3K, Vps34, mTOR, and DNA-PK. nih.gov By blocking these kinases, particularly Vps34, the compound can interfere with the formation of autophagosomes.
However, it is noted that while LY294002 and other early inhibitors like wortmannin can block autophagy, they may have limited potency and off-target effects on other related kinases. nih.gov This necessitates caution when interpreting data from preclinical studies using these inhibitors. nih.gov
Ligand-Macromolecule Interaction Studies (e.g., DNA, RNA, Protein Binding)
The primary mechanism of action of this compound, commonly known as LY294002, involves its direct interaction with a variety of proteins, particularly protein kinases. Preclinical research has extensively documented its binding to a broad spectrum of protein targets, while its direct interaction with nucleic acids such as DNA and RNA is not substantially reported in the scientific literature. The compound's effects on DNA-related processes, such as transcription and DNA repair, are generally considered to be secondary consequences of its activity on protein kinases that regulate these cellular functions.
Protein Binding: LY294002 is recognized as a promiscuous inhibitor, binding to a wide array of protein kinases and other enzymes, many of which are not structurally related to its primary target, phosphoinositide 3-kinase (PI3K). nih.gov This broad specificity has been established through chemical proteomic strategies, where an analogue of LY294002 was immobilized to identify interacting proteins from cellular extracts. nih.gov
The principal targets of LY294002 are members of the PI3K family. researchgate.net It binds to the ATP-binding site within the catalytic domain of these enzymes. nih.govselleckchem.com Structural studies have revealed that when bound to PI3K, LY294002 occupies the space normally taken by the ribose moiety of ATP, but it does not extend into the phosphate-binding region. selleckchem.comspandidos-publications.com This interaction is reversible, distinguishing it from other PI3K inhibitors like wortmannin, which forms an irreversible covalent bond. researchgate.netselleckchem.com
Beyond the PI3K family, LY294002 has been shown to bind directly to and inhibit several other kinases and proteins. These off-target interactions are believed to be responsible for some of the PI3K-independent cellular effects observed with this compound. nih.govnih.gov A chemical proteomic approach identified a range of LY294002-interacting proteins, confirming previously known targets and revealing novel ones. nih.gov
Key protein targets and interacting proteins include:
Phosphoinositide 3-Kinases (PI3Ks): The primary and most studied targets. LY294002 binds to Class I PI3K isoforms (α, β, δ). spandidos-publications.com
Mammalian Target of Rapamycin (mTOR): A PI3K-related kinase that is also inhibited by LY294002. nih.govnih.gov
DNA-dependent Protein Kinase (DNA-PK): LY294002 is a non-specific inhibitor of DNA-PK. nih.govspandidos-publications.com
Casein Kinase 2 (CK2): Robust binding and catalytic inhibition of CK2 by LY294002 has been demonstrated. nih.govspandidos-publications.com
Pim-1 Kinase: This serine/threonine kinase is another documented target. nih.govnih.gov
Glycogen (B147801) Synthase Kinase 3β (GSK3β): Identified as a target in proteomic screens. nih.govnih.gov
Bromodomain-containing proteins (Brd): Studies suggest that LY294002 may directly target bromodomains. nih.gov
Valosin-containing protein (VCP): A member of the AAA ATPase family, identified as a direct binding partner. nih.gov
DNA and RNA Binding: Current preclinical data does not provide significant evidence for the direct binding of this compound to DNA or RNA. While the compound inhibits DNA-PK, a key enzyme in DNA repair, this interaction is at the protein level. selleckchem.comspandidos-publications.com The observed effects of LY294002 on gene transcription are thought to be mediated through its inhibition of signaling pathways that control the activity of transcription factors, rather than through direct interaction with nucleic acid structures. nih.gov
| Protein Target | Protein Family | Binding Site | Nature of Interaction |
|---|---|---|---|
| PI3K (α, β, δ) | Lipid Kinase | ATP-binding pocket | Reversible Inhibition |
| mTOR | Serine/Threonine Kinase (PIKK family) | ATP-binding pocket | Reversible Inhibition |
| DNA-PK | Serine/Threonine Kinase (PIKK family) | ATP-binding pocket | Reversible Inhibition |
| CK2 | Serine/Threonine Kinase | ATP-binding pocket | Reversible Inhibition |
| Pim-1 | Serine/Threonine Kinase | ATP-binding pocket | Reversible Inhibition |
| GSK3β | Serine/Threonine Kinase | Not specified | Binding confirmed |
| Brd4 | Bromodomain-containing protein | Bromodomain (putative) | Binding confirmed |
| VCP/p97 | AAA ATPase | ATP-binding pocket | Binding confirmed |
Enzyme Kinetics and Mechanistic Enzymology
The inhibitory activity of this compound is primarily achieved through its function as an ATP-competitive inhibitor. selleckchem.comnih.gov This mechanism is central to its action against PI3Ks and its various off-target kinases.
Mechanism of Action: LY294002 was designed based on the structure of quercetin (B1663063), a flavonoid known to inhibit PI3K. selleckchem.com Like most kinase inhibitors, LY294002 functions by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site. selleckchem.comnih.gov By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the enzyme's catalytic activity. nih.gov
Kinetic studies have confirmed that LY294002 is a reversible inhibitor. researchgate.net Its inhibitory effect can be overcome by increasing the concentration of ATP, which is a characteristic feature of competitive inhibition. This reversible nature contrasts with the inhibitor wortmannin, which binds covalently and irreversibly to the active site of PI3K. selleckchem.com The mode of action for LY294002 involves blocking the kinase activity of PI3K and mTOR through this ATP-competitive mechanism. nih.gov
Enzyme Inhibition Kinetics: The potency of LY294002 against various enzymes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These values are determined through in vitro radiometric or kinase selectivity screening assays. nih.govspandidos-publications.com The IC50 value is dependent on the concentration of ATP used in the assay; for an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases. nih.gov
Studies have established the IC50 values of LY294002 for several key kinase targets. It is a potent inhibitor of Class I PI3K isoforms and also demonstrates significant activity against other kinases, highlighting its non-selective profile. spandidos-publications.comaacrjournals.org
| Enzyme Target | IC50 Value | Assay Conditions |
|---|---|---|
| PI3Kα | 0.5 µM | Radiometric assay, 1 µM ATP |
| PI3Kδ | 0.57 µM | Radiometric assay, 1 µM ATP |
| PI3Kβ | 0.97 µM | Radiometric assay, 1 µM ATP |
| CK2 | 98 nM | Kinase selectivity screening |
| DNA-PK | 1.4 µM | Not specified |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 4 Morpholinyl 4h 1 Benzopyran 4 One Analogues
Impact of Substitutions on the Benzopyran-4-one Core Structure on Biological Activity
The benzopyran-4-one (chromone) core is a crucial scaffold in many biologically active compounds. Structure-activity relationship (SAR) studies have demonstrated that substitutions on this core significantly influence the biological activity of its derivatives.
Research into benzopyran-4-one-isoxazole hybrids has shown that the substitution pattern on the benzene (B151609) ring of the benzopyran-4-one moiety is a key determinant of antiproliferative activity. For instance, an unsubstituted aromatic ring on the core structure was associated with higher selectivity and cytotoxicity against tested cancer cell lines. nih.gov Conversely, the introduction of a methoxy (B1213986) group at positions 5, 6, or 7 of the benzopyran-4-one ring resulted in a slight decrease in activity. nih.govchemrxiv.org This suggests that bulky electron-donating groups at these positions may be detrimental to the compound's interaction with its biological target.
The position of substitution is also critical. While most active benzopyran analogues with kinase inhibitory activity feature substitution at the 2-position, such as in the well-known PI3K inhibitor LY294002, substitutions at the 3-position can have varied effects. nih.gov Some 3-substituted derivatives have been identified as potential anticancer agents. nih.gov However, in the case of the benzopyran-one-isoxazole hybrids, a 3-position substitution with an isoxazole (B147169) ring led to inactivity in kinase screening, possibly due to a lack of necessary hydrogen bond interactions within the enzyme's binding pocket. nih.gov
Further studies on other benzopyran-4-one derivatives have highlighted the importance of specific substitutions for other activities. For example, in the context of aldose reductase inhibition, a 7-hydroxy group on the benzopyran-4-one core is a key feature for binding. ic.ac.uk
Table 1: Impact of Substitutions on the Benzopyran-4-one Core
| Position of Substitution | Substituent | Effect on Biological Activity |
| C5, C6, or C7 | Methoxy (-OCH₃) | Decreased antiproliferative activity. nih.gov |
| Aromatic Ring | Unsubstituted | Higher selectivity and cytotoxicity. nih.gov |
| C3 | Isoxazole Ring | Detrimental to kinase inhibition in a specific hybrid series. nih.gov |
| C7 | Hydroxy (-OH) | Important for aldose reductase inhibition. ic.ac.uk |
Role of the Morpholine (B109124) Moiety and its Substituents in Activity and Selectivity
The morpholine ring attached at the 2-position of the benzopyran-4-one scaffold is a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical, metabolic, and biological properties. nih.gov In the context of kinase inhibitors, the morpholine moiety plays a pivotal role in determining both potency and selectivity.
The morpholine group, particularly its oxygen atom, often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. This interaction is a common feature among many PI3K inhibitors and contributes significantly to their inhibitory activity. The selection of a morpholine hinge binder has been a strategic choice in drug design to achieve high kinome selectivity.
The importance of the morpholine oxygen is highlighted by studies on analogues of LY294002. When the morpholine oxygen is replaced with an amine group (to form LY303511), the compound's ability to inhibit PI3Ks is significantly altered, demonstrating the critical role of this specific atom in the pharmacophore. The morpholine ring not only contributes to binding affinity but also bestows desirable drug-like properties and can improve the pharmacokinetic profile of a compound. nih.gov
Table 2: Contribution of the Morpholine Moiety
| Compound/Feature | Key Structural Element | Consequence |
| PI3K Inhibitors | Morpholine Moiety | Forms key hydrogen bond in the hinge region of the kinase. |
| LY294002 | Morpholine Oxygen | Acts as H-bond acceptor, essential for PI3K inhibition. |
| LY303511 | Amine substitution for Morpholine Oxygen | Altered (reduced) ability to inhibit PI3Ks. |
| General Bioactive Molecules | Morpholine Scaffold | Can increase potency and improve pharmacokinetic properties. nih.gov |
Analysis of Substitutions at Other Positions (e.g., Position 8 in LY294002, Position 7 in PD183142)
Substitutions at other positions of the 2-(4-Morpholinyl)-4H-1-benzopyran-4-one skeleton are critical for modulating activity and selectivity. A prime example is LY294002, chemically known as 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, a widely studied PI3K inhibitor.
The defining feature of LY294002 is the phenyl group at the C-8 position. This bulky, hydrophobic substituent occupies a specific pocket in the PI3K enzyme, contributing to its binding affinity and inhibitory profile. While highly effective as a research tool, LY294002 is not exclusively selective for PI3Ks and has been shown to bind to other kinases like casein kinase 2 (CK2) and mTOR.
Studies on related structures have also explored the impact of substitutions at this position. For example, the introduction of a hydroxyl group at position 8 was investigated to understand its effect on hydrogen bonding at the active site of aldose reductase. ic.ac.uk
Development and Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of robust QSAR models is a critical step in modern drug design, allowing for the prediction of activity for novel compounds and guiding synthetic efforts.
For benzopyran-4-one analogues and related structures, both 2D and 3D-QSAR models have been successfully developed. These models typically involve:
Data Set Preparation: Assembling a series of compounds with measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Computing a wide range of molecular descriptors, which can be physicochemical (e.g., logP), electronic (e.g., dipole moment), or steric (e.g., molecular volume).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity.
Validation: Rigorously validating the model's predictive power. This is a crucial step to ensure the model is not just a correlation but a predictive tool.
Validation is performed using several methods:
Internal Validation: Often done using a leave-one-out (LOO) cross-validation (q²) technique, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of the omitted compound.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model-building process.
Y-Randomization: The biological activity data is shuffled randomly to ensure the model's robustness and that the original correlation was not due to chance.
A successful QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (R²) for the training set, a high cross-validation coefficient (q²), and good predictive ability for the external test set. For example, 2D-QSAR studies on benzopyrane P-glycoprotein inhibitors showed a linear correlation of the van der Waals surface area of hydrophobic atoms with pharmacological activity.
Table 3: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | Close to 1.0 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 for a good model. |
| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | Varies, but should be high. |
| F-value | A measure of the model's statistical significance. | High values are preferred. |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to interact with a specific biological target and elicit a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.
For inhibitors based on the this compound scaffold, pharmacophore models have been instrumental in understanding their interaction with kinases. Key pharmacophoric features often include:
A Hydrogen Bond Acceptor: The morpholine oxygen is a critical feature, forming a hydrogen bond with the hinge region of the kinase domain. nih.gov
Aromatic/Hydrophobic Regions: The benzopyran ring system itself serves as a core hydrophobic feature. Additional hydrophobic groups, like the C-8 phenyl in LY294002, define interactions with specific hydrophobic pockets in the target protein.
Another Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position of the pyranone ring is also a potential hydrogen bond acceptor.
Structure-based pharmacophore models, which incorporate information from the target's binding site, can enhance the accuracy of virtual screening. Dynamic pharmacophore models, which account for the flexibility of the protein target through molecular dynamics simulations, offer a more realistic representation of the binding interactions compared to static models derived from a single crystal structure. These models are powerful tools for screening large compound libraries to identify novel hits with the desired biological activity.
Conformational Requirements for Molecular Recognition and Activity
For a molecule to be biologically active, it must adopt a specific three-dimensional conformation that is complementary to the binding site of its target protein. This principle of molecular recognition is governed by the molecule's conformational flexibility and the spatial arrangement of its functional groups.
Studies on benzopyran-4-one analogues reveal several conformational requirements for activity:
Planarity of the Core: The benzopyran-4-one ring system is largely planar, which often allows it to fit into flat, aromatic-rich regions of an ATP-binding site.
Orientation of the Morpholine Ring: The orientation of the morpholine ring relative to the chromone (B188151) core is critical to correctly position the oxygen atom for hydrogen bonding with the kinase hinge region.
Defined Spatial Distances: 3D-QSAR studies have identified that the activity of benzopyrane analogues can depend on the mutual distances between key pharmacophoric features, such as the distance between a hydrogen bond donor and a hydrophobic group.
Active Conformation: Molecular dynamics simulations can be used to identify the low-energy, "active" conformation that a ligand adopts upon binding. This conformation may differ from its lowest energy state in solution. For instance, the binding of inhibitors to aldose reductase requires a specific conformation that allows for hydrogen bonding with key residues like Thr113 and Trp111. ic.ac.uk
Understanding these conformational requirements is essential for designing inhibitors with improved affinity and selectivity, as it allows for the rational design of molecules that are pre-organized to adopt the required binding pose.
Computational and Theoretical Investigations of 2 4 Morpholinyl 4h 1 Benzopyran 4 One and Its Analogues
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, molecular geometry, and reactivity descriptors of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one.
These calculations can predict various molecular properties:
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Charge Distribution: Analysis of the electrostatic potential surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived to predict how the molecule will behave in a chemical reaction.
While specific DFT studies on the parent compound this compound are not extensively detailed in the public literature, research on its well-known analogue, LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one), establishes the utility of these methods. nih.gov For this class of compounds, quantum calculations help rationalize their inhibitory mechanism by detailing the electronic features that facilitate binding to target enzymes.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mode of this compound analogues and predicting their affinity for biological targets like phosphatidylinositol 3-kinases (PI3K) and mTOR. nih.govnih.gov
For instance, the analogue LY294002 is a known inhibitor of PI3K. nih.gov Docking studies have been instrumental in revealing its binding mechanism within the ATP-binding pocket of the enzyme. mdpi.com These simulations show that the morpholine (B109124) oxygen atom often acts as a hydrogen bond acceptor, while the chromone (B188151) core forms hydrophobic and van der Waals interactions with nonpolar residues in the active site. The phenyl group at the 8-position in LY294002 typically occupies a specific hydrophobic pocket, contributing to its binding affinity. nih.gov
Table 1: Key Interactions Predicted by Molecular Docking for PI3K/mTOR Inhibitors with a Morpholino-Benzopyran Scaffold
| Interaction Type | Ligand Moiety | Target Residue Examples | Significance |
|---|---|---|---|
| Hydrogen Bonding | Morpholine Oxygen, Carbonyl Oxygen | Val, Asp, Ser, Lys | Anchors the ligand in the binding site |
| Hydrophobic Interactions | Benzopyran Rings, Phenyl Substituent | Val, Leu, Ile, Phe | Contributes to binding affinity and stability |
These simulations are essential for predicting whether novel analogues will bind to the desired target and for providing a rationale for observed structure-activity relationships. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. mdpi.com MD simulations are used to assess the conformational stability of the this compound scaffold within a protein's binding site and to analyze the dynamics of the interactions.
Key insights from MD simulations include:
Binding Stability: By simulating the movement of atoms over a period (nanoseconds to microseconds), MD can confirm whether the binding pose predicted by docking is stable. mdpi.com
Conformational Changes: These simulations can reveal how the ligand and protein adapt to each other upon binding, including changes in the flexibility of protein loops or domains. mdpi.com
Water-Mediated Interactions: MD explicitly models solvent molecules, allowing for the identification of crucial water-mediated hydrogen bonds that stabilize the ligand-protein complex.
Binding Free Energy Calculation: Techniques like MM-PBSA and MM-GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. mdpi.com
In Silico Prediction of Bioavailability and Metabolic Fate
In silico tools are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov For this compound, various computational models can predict its drug-likeness and bioavailability.
These predictions are often based on physicochemical descriptors and established rules like Lipinski's Rule of Five. prismbiolab.com Web-based platforms such as SwissADME allow for the rapid calculation of these properties. nih.govprismbiolab.com
Table 2: Predicted Physicochemical and Bioavailability Properties for this compound
| Property | Predicted Value | Drug-Likeness Rule |
|---|---|---|
| Molecular Weight | 231.25 g/mol | Lipinski: < 500 |
| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 (Consensus) | Lipinski: ≤ 5 |
| Hydrogen Bond Donors | 0 | Lipinski: ≤ 5 |
| Hydrogen Bond Acceptors | 4 | Lipinski: ≤ 10 |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | < 140 Ų (Good oral bioavailability) |
These in silico predictions suggest that the core structure of this compound possesses favorable characteristics for oral bioavailability. prismbiolab.com Further computational models can predict sites of metabolism by identifying atoms most susceptible to enzymatic reactions (e.g., by cytochrome P450 enzymes), guiding the design of analogues with improved metabolic stability.
Virtual Screening for Identification of Novel Binding Partners or Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. arxiv.org The this compound scaffold can be used in two primary types of virtual screening:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, like an active analogue of this compound, as a template. arxiv.org The database is then searched for molecules with similar 2D or 3D structural features or physicochemical properties. This approach is effective for identifying novel analogues that may share the same biological activity.
Structure-Based Virtual Screening (SBVS): When the 3D structure of a biological target is known (e.g., from X-ray crystallography), SBVS can be used. youtube.com This involves docking millions of compounds from a virtual library into the target's binding site and scoring their potential interactions. This method can identify novel scaffolds that are structurally different from known inhibitors but can still bind effectively to the target. It can also be used to screen this compound against different potential protein targets to identify new biological activities (target fishing). arxiv.org
Virtual screening campaigns have successfully identified potent inhibitors for various targets, and this methodology is crucial for expanding the therapeutic potential of the benzopyran-4-one chemical class. nih.gov
Cheminformatics and Topological Descriptors in SAR Analysis
Cheminformatics involves the use of computational methods to analyze chemical data, which is essential for understanding Structure-Activity Relationships (SAR). nih.gov For a series of this compound analogues, cheminformatics tools can quantify molecular properties and correlate them with biological activity.
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule that describe its size, shape, branching, and connectivity. Examples include molecular connectivity indices and Wiener indices.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate variations in the chemical structure of a series of compounds to their biological activity. nih.gov By generating various topological, electronic, and steric descriptors for a set of analogues and measuring their activity, a QSAR model can be built.
Table 3: Hypothetical SAR Insights for the this compound Scaffold
| Position of Modification | Type of Substituent | Predicted Impact on Activity (Hypothetical) | Rationale |
|---|---|---|---|
| Benzene (B151609) Ring of Chromone | Electron-withdrawing groups | May increase activity | Can enhance interactions with the hinge region of kinases. |
| Benzene Ring of Chromone | Bulky hydrophobic groups | Potentially increased affinity | Can occupy hydrophobic pockets in the binding site. nih.gov |
| Morpholine Ring | Substitution | Generally unfavorable | The morpholine ring is often crucial for hydrogen bonding and solubility. |
These models allow researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govmdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques for 2 4 Morpholinyl 4h 1 Benzopyran 4 One Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification (preclinical)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of novel compounds, providing an exceptionally precise measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of a molecule's elemental formula, a critical first step in its identification. For 2-(4-Morpholinyl)-4H-1-benzopyran-4-one (C₁₃H₁₃NO₃), HRMS can confirm its molecular weight of 231.0895 g/mol with a high degree of confidence, distinguishing it from other isobaric compounds.
In preclinical research, HRMS coupled with liquid chromatography (LC-HRMS) is pivotal for metabolite identification. hmdb.ca This approach helps in understanding the biotransformation pathways of the parent compound. hmdb.ca By analyzing biological matrices like plasma, urine, or feces from preclinical models, potential metabolites can be detected and their structures elucidated. nih.gov The process involves comparing the high-resolution mass spectra of metabolites to the parent drug and identifying mass shifts corresponding to common metabolic reactions. researchgate.net Fragmentation analysis (MS/MS) further helps in pinpointing the site of metabolic modification on the molecule. nih.gov
Common metabolic pathways for flavonoid-like structures include Phase I reactions (oxidation, such as hydroxylation) and Phase II reactions (conjugation with endogenous molecules like glucuronic acid or sulfate). nih.gov
Table 1: Predicted Preclinical Metabolites of this compound and their Exact Masses
| Putative Metabolite | Metabolic Reaction | Molecular Formula | Predicted Exact Mass (m/z) [M+H]⁺ |
| Parent Compound | - | C₁₃H₁₃NO₃ | 232.0968 |
| Monohydroxylated Metabolite | Phase I: Oxidation | C₁₃H₁₃NO₄ | 248.0917 |
| Glucuronide Conjugate | Phase II: Glucuronidation | C₁₉H₂₁NO₉ | 408.1238 |
| Sulfate Conjugate | Phase II: Sulfation | C₁₃H₁₃NO₆S | 312.0536 |
This table presents hypothetical data based on common metabolic pathways for similar chemical scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular skeleton and connectivity.
¹H NMR: This experiment identifies all unique proton environments in the molecule. For this compound, it would show distinct signals for the protons on the benzopyranone core and the morpholine (B109124) ring. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and spatial relationship of neighboring protons.
¹³C NMR: This experiment detects all unique carbon atoms, including quaternary carbons, providing a carbon map of the molecule. The chemical shifts are indicative of the carbon's hybridization and functional group.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlate protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule, such as linking the morpholine ring to the C2 position of the benzopyranone.
Conformational analysis, particularly of the flexible morpholine ring (which typically adopts a chair conformation), can also be investigated through variable temperature NMR studies and the analysis of coupling constants.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C2 | 162.5 | - | - |
| C3 | 88.0 | 5.50 | s |
| C4 | 177.0 | - | - |
| C4a | 122.0 | - | - |
| C5 | 125.0 | 7.90 | dd |
| C6 | 126.0 | 7.40 | t |
| C7 | 134.0 | 7.70 | t |
| C8 | 118.0 | 7.50 | d |
| C8a | 156.0 | - | - |
| C2', C6' (Morpholine) | 66.0 | 3.80 | t |
| C3', C5' (Morpholine) | 44.0 | 3.60 | t |
Note: Predicted values are estimates based on data for analogous chromone (B188151) and morpholine structures. nih.gov Actual experimental values may vary. s=singlet, d=doublet, t=triplet, dd=doublet of doublets.
X-ray Crystallography for Solid-State Structure Determination (if available for analogues)
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, confirming connectivity and stereochemistry. While a crystal structure for this compound itself may not be publicly available, data from closely related analogues, such as 2-amino-4H-chromene derivatives, offer significant insights. mdpi.comresearchgate.netresearchgate.net
Analysis of analogue structures reveals that the 4H-1-benzopyran-4-one ring system is generally planar. The morpholine substituent at the C2 position would likely adopt a stable chair conformation. nih.gov The crystal packing is stabilized by various intermolecular interactions, which can include hydrogen bonds and C-H···π interactions. nih.gov This information is vital for understanding the solid-state properties of the compound and for computational modeling studies.
Table 3: Representative Crystallographic Data for an Analogue, 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3398 (3) |
| b (Å) | 11.2389 (3) |
| c (Å) | 16.5458 (5) |
| β (°) | 101.439 (1) |
| Volume (ų) | 1883.00 (9) |
| Z (molecules/unit cell) | 4 |
Data sourced from a representative 2-amino-4H-benzo[h]chromene analogue to illustrate typical crystallographic parameters. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, making them excellent tools for confirming the synthesis of the target compound and assessing its purity. IR and Raman are complementary: IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. nih.gov
For this compound, key vibrational bands would confirm the presence of its constituent parts.
Table 4: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Ketone (C=O) | Stretching | 1650 - 1630 | Strong in IR |
| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Strong in Raman, Medium in IR |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270 - 1230 | Strong in IR |
| Aliphatic Ether (C-O-C) | Stretching | 1150 - 1085 | Strong in IR |
| Tertiary Amine (C-N) | Stretching | 1250 - 1020 | Medium-Weak in IR |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium in Raman, Weak in IR |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium in Raman and IR |
These are typical frequency ranges. The absence of bands from starting materials (e.g., -OH) can be used to confirm reaction completion and purity.
Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Analysis and Quantitative Determination in Research Samples
Chromatographic methods are essential for separating the target compound from impurities and for its quantification in various samples. nih.gov
High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment and quantification of non-volatile compounds like this compound. nih.govresearchgate.net A reverse-phase HPLC (RP-HPLC) method is typically employed. Purity is assessed by the percentage of the total peak area that corresponds to the main compound peak. For quantitative analysis, a calibration curve is generated by running known concentrations of a pure standard, allowing for the determination of the compound's concentration in research samples (e.g., cell lysates, plasma). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of the target compound, derivatization would likely be required to convert it into a more volatile form before analysis.
Table 5: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (set at a λmax, e.g., 300 nm) |
| Injection Volume | 10 µL |
This table outlines a general-purpose method that would be optimized and validated for specific research applications. nih.gov
UV-Vis Spectroscopy for Electronic Transitions and Concentration Measurements
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores. For this compound, the extended conjugated system of the benzopyranone core is the primary chromophore.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions and a weaker, lower-energy band corresponding to an n → π* transition of the carbonyl group. This technique is routinely used to determine the concentration of a compound in a pure solution using the Beer-Lambert law, provided the molar absorptivity coefficient (ε) is known.
Table 6: Expected UV-Vis Absorption Maxima (λmax)
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |
| ~300 - 320 | High | π → π | Benzoyl system |
| ~250 | High | π → π | Aromatic system |
| >350 | Low | n → π* | Carbonyl group (C=O) |
Hypothetical data based on published spectra for similar chromone structures. benthamscience.com
Fluorescence Spectroscopy for Probing Molecular Interactions (e.g., compound fluorescence)
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, changes in the fluorescence properties of a molecule or its binding partner can provide valuable information about molecular interactions. nih.govresearchgate.net
The intrinsic fluorescence of this compound may be weak; however, this technique is exceptionally useful for studying its interaction with biological macromolecules, such as proteins. researchgate.net For example, many proteins contain fluorescent amino acids (like tryptophan). If the compound binds to a protein near a tryptophan residue, it can cause a quenching (decrease) of the protein's natural fluorescence. By titrating the protein with the compound and measuring the change in fluorescence intensity, one can determine key binding parameters, such as the binding constant (Ka) and the number of binding sites. This provides quantitative insight into the affinity and mechanism of the compound-protein interaction. researchgate.net
Preclinical Pharmacological and Biological Investigations of 2 4 Morpholinyl 4h 1 Benzopyran 4 One Excluding Clinical Human Trial Data
In Vitro Cell-Based Assays for Specific Biological Activities and Target Validation
In vitro studies have been fundamental in elucidating the primary targets and cellular effects of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one. It is a highly selective inhibitor of PI3K, demonstrating specific activity against the enzyme with an IC₅₀ value of 1.4 µM. nih.govcellsignal.com Its selectivity has been established through its lack of inhibitory action against other kinases such as PI4K, EGFR, PDGFR, MAPK, PKA, and PKC at effective concentrations. nih.gov However, further investigations revealed that it also potently inhibits Casein Kinase 2 (CK2) and DNA-PK. nih.govtargetmol.com
The compound's biological activities are diverse, stemming from its inhibition of the PI3K/Akt pathway. In cancer cell lines, it has demonstrated significant antitumorigenic effects, including the induction of apoptosis and cell growth arrest. nih.gov For instance, in C6 glioblastoma cells, treatment with this compound resulted in growth inhibition and a marked reduction in the cells' invasive capabilities, an effect potentially mediated by the downregulation of matrix metalloproteinases (MMPs). nih.gov Similarly, it has been shown to inhibit the migration of SCC-25 cancer cells. nih.gov
Beyond cancer, its effects have been observed in other cell types. In mouse embryonic stem cells, it suppresses proliferation and self-renewal. nih.gov Conversely, it can also promote the differentiation of these stem cells into insulin-producing cells. nih.gov
Table 1: Summary of In Vitro Biological Activities
| Cell Type | Assay | Observed Effect | Primary Target/Pathway Implicated | Citation |
|---|---|---|---|---|
| Various (Enzymatic Assay) | Kinase Inhibition | Inhibits PI3K with IC₅₀ = 1.4 µM. Also inhibits CK2 and DNA-PK. | PI3K, CK2, DNA-PK | nih.govnih.govcellsignal.comtargetmol.com |
| Nasopharyngeal Carcinoma (CNE-2Z) | MTT Assay, Flow Cytometry | Inhibited cell proliferation and induced apoptosis. | PI3K/Akt | nih.gov |
| Glioblastoma (C6) | Matrigel Invasion Assay | Diminished invasion ability to 52.2% of controls. | MMP-2/MMP-9 Downregulation | nih.gov |
| Pancreatic Cancer (AsPC-1, PANC-1) | Cell Proliferation Assay | Inhibited cell growth. | PI3K/Akt | nih.gov |
| Mouse Embryonic Stem Cells | Proliferation/Differentiation Assays | Suppressed proliferation and promoted differentiation to insulin-producing cells. | PI3K/Akt | nih.gov |
| Rat Airway Smooth Muscle | Calcium Imaging | Modulated Ca²⁺ signaling, decreasing peak responses to serotonin. | CK2 | nih.gov |
In Vivo Efficacy Studies in Relevant Animal Models (focus on mechanistic understanding)
The anti-tumor activity of this compound observed in vitro has been translated into efficacy in several animal xenograft models. These studies provide a mechanistic understanding of its effects in a complex biological system.
In an orthotopic xenograft model using human nasopharyngeal carcinoma (CNE-2Z) cells in athymic nude mice, intraperitoneal administration of the compound significantly reduced the mean tumor burden in a dose-dependent manner. nih.gov This anti-tumor effect was mechanistically linked to the inhibition of the PI3K/Akt pathway within the tumor tissue, leading to reduced cell proliferation and a significant increase in apoptosis, which was shown to be regulated by the activation of caspase-9. nih.gov
Similarly, in a human pancreatic cancer (AsPC-1) xenograft model in nude mice, this compound increased the efficacy of the conventional chemotherapeutic agent cisplatin. nih.gov The mechanistic rationale for this combination was the compound's ability to block the PI3K/Akt signaling cascade, thereby sensitizing the cancer cells to cisplatin-induced apoptosis. nih.gov
Beyond oncology, its therapeutic potential has been explored in a rat model of bone cancer pain. Intrathecal injection of the compound was found to alleviate mechanical and spontaneous pain and improve motor impairment, demonstrating its potential utility in non-cancer applications. researchgate.net
Table 2: Summary of In Vivo Efficacy Studies
| Animal Model | Disease/Condition | Observed Efficacy | Mechanistic Finding | Citation |
|---|---|---|---|---|
| Athymic Nude Mice | Nasopharyngeal Carcinoma Xenograft | Dose-dependent reduction in tumor burden. | Inhibition of Akt phosphorylation, reduced proliferation, and induction of apoptosis via caspase-9. | nih.gov |
| Nude Mice | Pancreatic Cancer Xenograft | Increased the anti-tumor efficacy of cisplatin. | Blocking of the PI3K/Akt cascade enhanced cisplatin-induced apoptosis. | nih.gov |
| Rats | Bone Cancer Pain | Alleviated mechanical and spontaneous pain; improved motor function. | Inhibition of the PI3K/Akt pathway in the spinal cord. | researchgate.net |
Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetic studies in mice have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A significant finding from these studies is that the compound undergoes extensive metabolism, primarily targeting the morpholine (B109124) moiety. nih.govresearchgate.net
The main metabolic pathway involves the oxidation of the morpholine ring. nih.govresearchgate.net Specifically, monohydroxylation occurs predominantly at the C-2 position of the morpholine group, which subsequently leads to the opening of the ring system. nih.govresearchgate.net Further metabolism results in a bis-hydroxylated metabolite, and its glucuronide conjugate was identified as a major excretion product found in urine. researchgate.net The importance of the morpholine ring in the compound's clearance was highlighted by studies on analogues where this position was blocked, resulting in significantly lower plasma clearance. nih.gov These pharmacokinetic and metabolic characteristics suggested that the compound might not be a viable drug candidate for clinical development. researchgate.net
Pharmacodynamic Studies in Animal Models (Biomarker Modulation, Target Engagement)
Pharmacodynamic studies in animal models have successfully demonstrated that this compound engages its intended target in vivo and modulates downstream biomarkers. These studies provide a crucial link between drug administration and the biological effect at the molecular level.
In the nasopharyngeal carcinoma xenograft model, analysis of tumor tissues from treated mice showed a clear dose-dependent inhibition of Akt phosphorylation at the Serine-473 residue. nih.gov This was confirmed through both Western blot analysis and immunohistochemical staining of the tumor sections, providing direct evidence of target engagement within the tumor microenvironment. nih.gov
In a rat model of bone cancer pain, intrathecal administration of the compound led to a significant decrease in the expression levels of both PI3K and phosphorylated Akt in the spinal cord. researchgate.net This modulation of biomarkers within the central nervous system correlated directly with the observed analgesic effects, confirming that the behavioral outcome was a result of the drug's action on the PI3K/Akt pathway in the relevant tissue. researchgate.net
Investigation of Biological Pathways Perturbed in Preclinical Systems
The primary biological pathway perturbed by this compound is the PI3K/Akt/mTOR signaling cascade. ijrpc.com This pathway is a central regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. ijrpc.comnist.gov PI3K, when activated by growth factors, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nist.gov PIP3 acts as a second messenger that recruits and activates the kinase Akt. nih.gov By inhibiting PI3K, the compound prevents the formation of PIP3, thereby blocking the activation of Akt and its extensive downstream effects. nih.govnist.gov
Inhibition of Akt activity leads to several anti-proliferative and pro-apoptotic outcomes. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter) and the FOXO family of transcription factors. nih.govresearchgate.net By blocking Akt, this compound prevents the inactivation of these factors, thus promoting apoptosis. nih.govnih.gov
Additionally, studies have revealed that the compound perturbs other pathways due to its off-target effects, most notably on Casein Kinase 2 (CK2). nih.gov Inhibition of CK2 has been implicated in some of the compound's other observed biological effects, such as the modulation of calcium signaling and effects on neurotransmission, which appear to be independent of PI3K inhibition. nih.gov
Mechanistic Toxicological Studies in Animal Models (understanding cellular/molecular basis of toxicity, not safety profiles)
Mechanistic toxicological studies, particularly in the frog neuromuscular junction, have provided insight into the cellular and molecular basis of potential toxicities associated with this compound. These studies separate the effects based on the compound's dual inhibition of PI3K and CK2. nih.gov
The primary toxicological mechanism observed was a reversible inhibition of synaptic vesicle cycling. nih.gov Electron microscopy of treated nerve terminals revealed a dramatic reduction in the number of synaptic vesicles, which was accompanied by the appearance of numerous large cisternas. nih.gov This effect, which disrupts normal neurotransmission, is attributed to the compound's primary action as a PI3K inhibitor, suggesting that PI3K plays a critical role in the reformation of synaptic vesicles from endocytosed membranes. nih.gov
A second, distinct effect was a significant, calcium-independent increase in the frequency of spontaneous neurotransmitter release, by as much as 100-fold. nih.gov This massive, uncontrolled release was not replicated by the more specific PI3K inhibitor wortmannin (B1684655) but was reproduced by a CK2 inhibitor. nih.gov This finding led to the hypothesis that the enhancement of spontaneous release is a toxicological effect resulting from the off-target inhibition of CK2, while the block of vesicle cycling is due to PI3K inhibition. nih.gov
Emerging Research Applications and Future Perspectives for 2 4 Morpholinyl 4h 1 Benzopyran 4 One Research
Development as Molecular Probes for Biological Research
2-(4-Morpholinyl)-4H-1-benzopyran-4-one has been instrumental as a molecular probe for dissecting the complex roles of the PI3K/Akt signaling pathway in a myriad of cellular processes. Its ability to specifically inhibit PI3K has allowed researchers to elucidate the pathway's involvement in cell survival, proliferation, and apoptosis. ismrm.org For instance, studies have utilized LY294002 to demonstrate that the PI3K/Akt pathway is a critical survival pathway in various cancers, and its inhibition can trigger programmed cell death. ismrm.org
The utility of this compound as a probe extends to understanding its potential modulatory effects on other cellular signaling mechanisms, making it a valuable tool for investigating complex biochemical interactions at the cellular level. dntb.gov.ua However, the discovery of "off-target" effects has added layers of complexity and opportunity to its use as a molecular probe. Research has revealed that LY294002 can interact with proteins unrelated to the PI3K family, such as casein kinase 2 (CK2), the mammalian target of rapamycin (B549165) (mTOR), and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov More recent studies have even identified bromodomain-containing proteins (BETs) as a new class of targets for this compound. This promiscuity, while a caution for attributing all observed effects solely to PI3K inhibition, also presents an opportunity to use this compound to probe the functions of these other important cellular regulators.
Potential as Lead Compounds for Mechanistic Studies in Various Biological Systems
The well-defined primary target and known off-targets of this compound make it a powerful lead compound for mechanistic studies across diverse biological systems. By observing the cellular and physiological consequences of its application, researchers can unravel the intricate mechanisms governing various biological phenomena.
One prominent area of study is in cancer biology. In nasopharyngeal carcinoma cells, for example, LY294002 has been shown to inhibit cell proliferation and induce apoptosis by blocking the phosphorylation of Akt, a key downstream effector of PI3K. ismrm.org Furthermore, it has been demonstrated to induce apoptosis through a caspase-9 activation pathway. ismrm.org In the context of drug resistance, studies have shown that LY294002 can sensitize resistant acute lymphoblastic leukemia cells to prednisolone (B192156). nih.gov
Beyond cancer, this compound has been used to investigate signaling pathways in other contexts. For instance, it has been shown to affect calcium signaling in airway smooth muscle cells, although this effect may be independent of its PI3K inhibitory action and possibly mediated through the inhibition of CK2. nih.gov This highlights its utility in uncovering unexpected connections between different signaling pathways. The compound has also been implicated in modulating the expression of transcription factors, such as activating transcription factor 3 (ATF3) and early growth response 1 (EGR-1), in a PI3K-independent manner in colorectal cancer cells.
Advanced Synthetic Strategies for Complex Derivatives and Libraries
The benzopyran-4-one core of this compound represents a "privileged structure" in medicinal chemistry, meaning it is a scaffold capable of binding to multiple biological targets. nih.gov This has spurred the development of advanced synthetic strategies to create complex derivatives and libraries based on this framework, with the aim of discovering new compounds with improved potency, selectivity, or novel biological activities.
Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the combinatorial generation of benzopyran libraries. nih.govnih.gov This approach allows for the systematic modification of the benzopyran scaffold at various positions. For example, libraries of 3-substituted and 4-substituted 2H-benzopyrans have been successfully synthesized using solid-phase techniques, enabling the rapid generation of a multitude of analogs for biological screening. nih.gov Furthermore, the synthesis of pyrazole-fused benzopyran libraries demonstrates the potential to create more complex, polycyclic structures with potentially unique pharmacological profiles. nih.gov
These synthetic efforts are not limited to simple substitutions. Researchers are exploring the conjugation of the benzopyran-4-one scaffold with other pharmacologically active moieties, such as isoxazoles, to create hybrid compounds. nih.gov These strategies aim to combine the beneficial properties of both parent molecules to generate novel chemical entities with enhanced or synergistic activities. The development of efficient, multi-step synthetic routes, often employing catalytic reactions, is crucial for accessing these complex derivatives. probiologists.com
Integration with High-Throughput Screening and Omics Technologies
The availability of compound libraries derived from the this compound scaffold is intrinsically linked to high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype, facilitating the identification of new lead compounds. probiologists.com For example, a chemical genomic screening approach successfully identified LY294002 as a potential agent to reverse prednisolone resistance in MLL-rearranged infant acute lymphoblastic leukemia. nih.gov
The integration of this compound and its derivatives with "omics" technologies is providing a more holistic understanding of their biological effects.
Proteomics: Chemical proteomics, a technique that uses immobilized small molecules to "fish out" their protein binding partners from cell extracts, has been instrumental in identifying the target profile of LY294002. nih.gov This approach not only confirmed its interaction with PI3Ks but also revealed a host of off-target kinases and other proteins. nih.gov Quantitative proteomics can further be used to analyze global changes in protein expression in response to treatment with these compounds, offering insights into the downstream cellular pathways that are affected. nih.govmdpi.com
Metabolomics: The study of the metabolome provides a functional readout of the cellular state. Metabolomic profiling of cancer cells treated with LY294002 has revealed significant alterations in cellular metabolism. ismrm.org For instance, a decrease in lactate (B86563) levels has been observed, suggesting an impact on glycolysis. frontiersin.org Such metabolic signatures could potentially serve as biomarkers of drug response.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) following treatment with this compound can uncover the genetic programs that are modulated by the compound. This can lead to the identification of novel target genes and pathways. ismrm.org
The combination of these omics approaches provides a powerful, multi-faceted view of the mechanism of action of this compound and its derivatives.
Exploration of Novel Target Classes and Pathway Interactions
While originally developed as a PI3K inhibitor, a significant area of emerging research focuses on the "off-target" effects of this compound. These are not necessarily undesirable side effects but rather represent opportunities to discover novel biological activities and pathway interactions.
Chemical proteomic studies have been pivotal in this exploration, revealing a broader kinase inhibitory profile for LY294002 than initially appreciated. These studies have confirmed its activity against mTOR and identified other kinases like CK2 and GSK3β as targets. nih.gov Perhaps more surprisingly, these investigations have unveiled interactions with proteins that are structurally unrelated to kinases. A notable example is the discovery that LY294002 and a close analog inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4, which are key regulators of gene transcription. nih.gov This finding establishes the chromen-4-one scaffold as a new bromodomain pharmacophore and positions LY294002 as a dual kinase and BET-bromodomain inhibitor. nih.gov
Furthermore, research has pointed to PI3K-independent effects on other signaling molecules and pathways. For example, LY294002 has been shown to directly affect calcium signaling and the expression of transcription factors like NF-κB, ATF3, and EGR-1, independent of its action on PI3K. nih.gov The compound has also been found to directly bind to the estrogen receptor and inhibit its transcriptional activity. These findings underscore the importance of a comprehensive approach to target identification and validation, as a single compound can influence multiple, seemingly disparate cellular pathways.
Q & A
Q. Q: What are the key considerations for synthesizing 2-(4-Morpholinyl)-4H-1-benzopyran-4-one with high purity?
A: Synthesis typically involves multi-step reactions starting from benzopyran precursors, with morpholine derivatives introduced via nucleophilic substitution or coupling reactions. Critical parameters include:
- Temperature control : Exothermic reactions may require cooling to prevent side products.
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) influence yield and regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly used to isolate the target compound .
- Validation : Purity (>99%) is confirmed via HPLC or LC-MS, as described for related benzopyran derivatives .
Structural Characterization
Q. Q: Which analytical techniques are essential for confirming the molecular structure of this compound?
A: A combination of spectroscopic and crystallographic methods is recommended:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., morpholinyl and benzopyran moieties).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₁₇NO₃, M.W. 307.35) .
Biological Mechanisms and Target Interactions
Q. Q: How does this compound inhibit phosphatidylinositol 3-kinase (PI3K)?
A: The compound acts as a competitive ATP-binding site inhibitor, with an IC₅₀ of 1.4 µM. Key interactions include:
- Morpholinyl group : Binds to the kinase hinge region.
- Benzopyran core : Stabilizes hydrophobic interactions within the catalytic domain .
- Validation : Kinase inhibition is confirmed via in vitro assays (e.g., fluorescence polarization) and cellular models (e.g., suppression of AKT phosphorylation) .
Cytotoxicity Evaluation
Q. Q: How should researchers design experiments to assess cytotoxic effects in cancer cell lines?
A: Methodological steps include:
- Cell line selection : Use cancer models (e.g., OSCC, TS cells) and normal controls (e.g., HOK cells) to compare selectivity .
- Dose-response curves : Determine CC₅₀ values (e.g., 5.5–65.2 mM in OSCC cells) using MTT or resazurin assays.
- Positive controls : Include doxorubicin (CC₅₀ = 0.08–1.5 mM) to benchmark potency .
Advanced Applications in DNA Repair Studies
Q. Q: Can this compound be repurposed to study DNA-PK inhibition in gene editing?
A: While primarily a PI3K inhibitor, structural analogs (e.g., NU7441) show DNA-PK inhibition. For gene-editing applications:
- Co-treatment : Combine with CRISPR/Cas9 to enhance homology-directed repair (HDR) efficiency.
- Dosage : Optimize concentrations (e.g., 10 µM) to avoid off-target kinase effects .
- Validation : Quantify HDR rates via flow cytometry or sequencing .
Handling and Safety Precautions
Q. Q: What safety protocols are critical for laboratory handling?
A: The compound is hazardous (OSHA Category 4 acute toxicity):
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradictions in Cytotoxicity Studies
Q. Q: How should researchers address discrepancies in reported CC₅₀ values across studies?
A: Variability arises from experimental conditions:
- Cell passage number : Higher passages may reduce sensitivity.
- Assay duration : Longer exposure times (e.g., 72 hr vs. 48 hr) increase cytotoxicity.
- Solvent effects : DMSO concentrations >0.1% can artifactually reduce viability. Normalize protocols to improve reproducibility .
Structure-Activity Relationship (SAR) Studies
Q. Q: How does substitution at the morpholinyl or benzopyran positions influence bioactivity?
A: SAR insights include:
- Morpholinyl group : Essential for PI3K inhibition; replacing it with piperazinyl reduces potency (CC₅₀ shifts from 5.5 mM to 32.3 mM) .
- Benzopyran modifications : Methoxy groups at C7 enhance cytotoxicity but reduce solubility.
- Analogs : 8-phenyl derivatives (e.g., LY294002) show improved kinase selectivity compared to unsubstituted variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
